molecular formula C22H34O B14496129 Docos-15-ene-1,3-diyn-5-one CAS No. 63987-88-2

Docos-15-ene-1,3-diyn-5-one

Cat. No.: B14496129
CAS No.: 63987-88-2
M. Wt: 314.5 g/mol
InChI Key: HPKFZCZHFHUKGU-UHFFFAOYSA-N
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Description

Docos-15-ene-1,3-diyn-5-one is a structurally complex organic compound characterized by a 22-carbon chain (denoted by "docos-") with three key functional groups:

  • Ene: A double bond at position 15.
  • Diyn: Two triple bonds at positions 1 and 3.
  • Ketone: A carbonyl group at position 5.

Such compounds are often studied for their pharmacological or material science applications due to their unique electronic properties and steric effects .

Properties

CAS No.

63987-88-2

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

docos-15-en-1,3-diyn-5-one

InChI

InChI=1S/C22H34O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(23)20-6-4-2/h2,10-11H,3,5,7-9,12-19,21H2,1H3

InChI Key

HPKFZCZHFHUKGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)C#CC#C

Origin of Product

United States

Preparation Methods

The synthesis of Docos-15-ene-1,3-diyn-5-one typically involves multi-step organic reactions. One common synthetic route includes the coupling of appropriate alkyne precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts to facilitate the formation of the desired product with high yield and purity .

Chemical Reactions Analysis

Docos-15-ene-1,3-diyn-5-one undergoes various types of chemical reactions, including:

Scientific Research Applications

Docos-15-ene-1,3-diyn-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Docos-15-ene-1,3-diyn-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Functional Group Analysis

Compounds with conjugated diynes and ketones exhibit distinct spectroscopic and reactivity profiles. For example:

  • Zygocaperoside (from Z.
  • CAS 1701-57-1 (C₁₀H₁₃N) and its analogs (e.g., hexahydrocyclohepta[b]indole) lack diyne-ketone systems but demonstrate how structural motifs like aromaticity and heterocycles influence bioactivity .

Substructure Relationships

Data mining approaches (e.g., hierarchical clustering) reveal that compounds with shared substructures, such as conjugated triple bonds, often cluster in bioactivity profiles . Docos-15-ene-1,3-diyn-5-one’s diyne-ketone system may align with electrophilic compounds targeting specific enzymes or receptors, analogous to prostaglandin derivatives with trihydroxy and trifluoromethyl groups .

Physicochemical Properties and Bioactivity Profiles

Key Physicochemical Parameters

Hypothetical properties of this compound, inferred from structurally related compounds (e.g., CAS 1701-57-1 ):

Property This compound (Hypothetical) CAS 1701-57-1 (Reference)
Molecular Weight ~318.4 g/mol 147.22 g/mol
LogP (Octanol-Water) ~3.5 (predicted) 2.65 (XLOGP3)
Solubility Low (hydrophobic backbone) 0.22 mg/ml
Bioavailability Score Moderate (0.5–0.6) 0.55

Bioactivity and Target Interactions

Compounds with conjugated diynes often exhibit antimicrobial or cytotoxic properties. For instance, hierarchical clustering of NCI-60 datasets shows that structural analogs with triple bonds disrupt cell membrane integrity or DNA synthesis .

Analytical Techniques

  • Spectroscopy : ¹H-NMR and ¹³C-NMR (as in Zygocaperoside studies) to confirm diyne and ketone positions .
  • Chromatography : HPLC-MS for purity assessment and bioactivity screening .

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